Spermine
Overview
Description
Spermine is a naturally occurring polyamine involved in cellular metabolism and found in all eukaryotic cells. It is derived from the amino acid ornithine and plays a crucial role in stabilizing the helical structure of nucleic acids, particularly in viruses . This compound is also known for its role as an intracellular free radical scavenger, protecting DNA from oxidative damage .
Mechanism of Action
Target of Action
Spermine is a polyamine that interacts with several targets within the cell. Its primary targets include This compound synthase , This compound oxidase , and DNA . This compound synthase is the enzyme responsible for the synthesis of this compound from spermidine . This compound oxidase is involved in the catabolism of this compound . DNA is another significant target of this compound, where it acts as a binder . This compound is also known to interact with other targets such as the Ornithine decarboxylase , Extracellular calcium-sensing receptor , Beta-1 adrenergic receptor , and Beta-2 adrenergic receptor .
Mode of Action
This compound is derived from spermidine by this compound synthase . It is a small organic cation that is absolutely required for eukaryotic cell growth . This compound is normally found in millimolar concentrations in the nucleus . It functions directly as a free radical scavenger , forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, this compound is a major natural intracellular compound capable of protecting DNA from free radical attack . This compound is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Biochemical Pathways
The biosynthesis of this compound in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . This decarboxylation gives putrescine . Thereafter, the enzyme spermidine synthase effects two N-alkylation by decarboxy-S-adenosyl methionine . The intermediate is spermidine . Plants employ additional routes to this compound .
Pharmacokinetics
A study on spermidine, a related polyamine, suggests that dietary polyamines may be presystemically converted into other polyamines, which then enter systemic circulation . This could potentially apply to this compound as well, but more research is needed to confirm this.
Result of Action
This compound is associated with nucleic acids and is thought to stabilize the helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack . This compound is the chemical primarily responsible for the characteristic odor of semen .
Action Environment
This compound has been shown to protect plants from a variety of environmental insults . In the context of Fusarium graminearum, a plant pathogen, spermidine was found to play a crucial role in responding to environmental stresses .
Biochemical Analysis
Biochemical Properties
Spermine interacts with various enzymes, proteins, and other biomolecules. The precursor for the synthesis of this compound is the amino acid ornithine . This compound biosynthesis in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . This decarboxylation gives putrescine, which is then converted to this compound .
Cellular Effects
This compound has been shown to protect cells from a variety of environmental insults . It is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack . This compound also plays a role in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress in plants .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . It also interferes with the binding and stabilization of certain DNA intercalators to DNA .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects can change in laboratory settings. For instance, drought stress increases endogenous this compound in plants, and exogenous application of this compound improves the plants’ ability to tolerate drought stress .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, supplementation of cells with exogenous this compound decreases matrix mineralization in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. In one pathway, L-glutamine is the precursor to L-ornithine, after which the synthesis of this compound from L-ornithine follows the same pathway as in animals . Another pathway in plants starts with decarboxylation of L-arginine to produce agmatine .
Transport and Distribution
This compound is transported into the mitochondrial matrix by an electrophoretic mechanism having the negative electrical membrane potential (ΔΨ) as the driving force . The presence of phosphate increases this compound uptake by reducing ΔpH and enhancing ΔΨ .
Subcellular Localization
This compound is primarily found in the nucleus . Subcellular localization studies indicate that this compound is a cytosolic protein undergoing proteasomal control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spermine is synthesized from spermidine through the action of the enzyme this compound synthase. The process involves the transfer of an aminopropyl group to spermidine . The reaction conditions typically require the presence of decarboxylated S-adenosyl methionine as a cofactor .
Industrial Production Methods: Industrial production of this compound involves the decarboxylation of ornithine to produce putrescine, which is then converted to spermidine. Finally, spermidine is transformed into this compound through N-alkylation reactions . The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with reducing agents.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions include hydrogen peroxide, aminoaldehydes, and various substituted this compound derivatives .
Scientific Research Applications
Spermine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Spermine is part of a family of polyamines that includes spermidine, putrescine, and cadaverine .
Spermidine: Similar to this compound but with one less aminopropyl group.
Putrescine: A precursor to both spermidine and this compound, it plays a role in cell growth and differentiation.
Cadaverine: Structurally similar but with different biological functions, primarily involved in bacterial metabolism.
This compound is unique due to its higher number of amino groups, which enhances its ability to stabilize nucleic acids and protect against oxidative damage .
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFFQXMRSDOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71052-31-8 | |
Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71052-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9058781 | |
Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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Molecular Weight |
202.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |
Record name | Spermine | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
150-150 °C | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
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Solubility |
> 100 mg/mL | |
Record name | Spermine | |
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Mechanism of Action |
Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation. | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
71-44-3, 68956-56-9 | |
Record name | Spermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Spermine | |
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Record name | Spermine | |
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Record name | spermine | |
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Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |
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Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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Record name | 4,9-diazadodecamethylenediamine | |
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Record name | SPERMINE | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
29 °C | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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